2-[2-(2-thienyl)vinyl]-1H-pyrrole
Description
2-[2-(2-Thienyl)vinyl]-1H-pyrrole is a heteroaromatic compound comprising a pyrrole core linked to a 2-thienyl group via a vinyl bridge. The pyrrole ring (C₄H₄NH) is a five-membered aromatic system with one nitrogen atom, while the thienyl group (C₄H₃S) is a sulfur-containing heterocycle. The vinyl (-CH=CH-) spacer facilitates conjugation between the two aromatic systems, enhancing electronic delocalization.
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]-1H-pyrrole |
InChI |
InChI=1S/C10H9NS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8,11H/b6-5+ |
InChI Key |
ZSNZVAHMWATYPV-AATRIKPKSA-N |
SMILES |
C1=CNC(=C1)C=CC2=CC=CS2 |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CNC(=C1)C=CC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
The electronic and steric properties of 2-[2-(2-thienyl)vinyl]-1H-pyrrole are influenced by the position of the thienyl group, substituents on the pyrrole ring, and the nature of the bridging group. Key analogues include:
Table 1: Structural and Electronic Comparison
Key Observations:
Conjugation Effects: The vinyl bridge in this compound extends π-conjugation between pyrrole and thienyl rings, red-shifting absorption spectra compared to non-vinyl analogues like 2-(2-thienyl)-1H-pyrrole .
Substituent Position : 2-Thienyl derivatives exhibit higher enantioselectivity in catalytic reactions (e.g., hydroboration) than 3-thienyl analogues due to favorable sulfur positioning .
Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., 2-(3-chlorophenyl)-1H-pyrrole) reduce electron density on the pyrrole ring, altering reactivity in electrophilic substitutions compared to thienyl derivatives .
Computational Insights
Density functional theory (DFT) studies (e.g., Becke’s hybrid functional) suggest that exact exchange terms improve accuracy in modeling conjugated systems like this compound. The vinyl bridge lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to non-conjugated analogues, enhancing charge-transfer properties .
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